An In-depth Technical Guide to 2-(7-Octyn-1-yl)-1H-isoindole-1,3-dione (CAS: 17170-26-2)
An In-depth Technical Guide to 2-(7-Octyn-1-yl)-1H-isoindole-1,3-dione (CAS: 17170-26-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(7-Octyn-1-yl)-1H-isoindole-1,3-dione is a bifunctional organic molecule that incorporates a phthalimide moiety and a terminal alkyne group connected by a seven-carbon alkyl chain. The phthalimide core is a well-established pharmacophore found in a variety of bioactive compounds, exhibiting a wide range of therapeutic properties, including anti-inflammatory, immunomodulatory, and anticancer effects. The terminal alkyne functionality makes this compound a valuable tool in bioconjugation and chemical biology, as it can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions. This allows for the covalent attachment of this molecule to other molecules, such as proteins, nucleic acids, or imaging agents, that have been modified to contain an azide group.
This technical guide provides a comprehensive overview of the synthesis, potential applications, and biological context of 2-(7-Octyn-1-yl)-1H-isoindole-1,3-dione, serving as a resource for researchers in drug discovery and chemical biology.
Physicochemical Properties
The key physicochemical properties of 2-(7-Octyn-1-yl)-1H-isoindole-1,3-dione are summarized in the table below.
| Property | Value |
| CAS Number | 17170-26-2 |
| Molecular Formula | C₁₆H₁₇NO₂ |
| Molecular Weight | 255.31 g/mol |
| Appearance | Solid |
| Storage Temperature | -20°C |
Synthesis
Proposed Experimental Protocol: Gabriel Synthesis
This protocol is based on established procedures for the N-alkylation of phthalimides.[1][2][3][4][5][6]
Materials:
-
Potassium phthalimide
-
8-Bromo-1-octyne (or 8-iodo-1-octyne)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of potassium phthalimide (1.1 equivalents) in anhydrous DMF, add 8-bromo-1-octyne (1.0 equivalent).
-
Heat the reaction mixture to 80-90°C and stir overnight under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Wash the combined organic layers with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 2-(7-octyn-1-yl)-1H-isoindole-1,3-dione as a pure solid.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for 2-(7-Octyn-1-yl)-1H-isoindole-1,3-dione via Gabriel synthesis.
Applications in Bioconjugation: Click Chemistry
The terminal alkyne group of 2-(7-octyn-1-yl)-1H-isoindole-1,3-dione makes it an ideal reagent for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[7][8][9][10] This reaction allows for the efficient and specific formation of a stable triazole linkage between the alkyne-containing molecule and an azide-modified biomolecule or surface.
General Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This is a general protocol and may require optimization for specific applications.[8][9][10][11]
Materials:
-
2-(7-Octyn-1-yl)-1H-isoindole-1,3-dione
-
Azide-modified molecule (e.g., protein, DNA, small molecule)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a ligand
-
Phosphate-buffered saline (PBS) or another suitable buffer
Procedure:
-
Prepare a stock solution of the copper catalyst by premixing CuSO₄ and the ligand (e.g., THPTA) in the reaction buffer.
-
In a reaction vessel, dissolve the azide-modified molecule and 2-(7-octyn-1-yl)-1H-isoindole-1,3-dione (typically in a slight excess) in the reaction buffer.
-
Add the copper catalyst solution to the mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE with fluorescent visualization if one of the components is fluorescently tagged).
-
Purify the resulting conjugate using a method suitable for the biomolecule of interest (e.g., size-exclusion chromatography, dialysis, or affinity purification).
Diagram of the Click Chemistry Workflow:
Caption: Workflow for bioconjugation using CuAAC with 2-(7-Octyn-1-yl)-1H-isoindole-1,3-dione.
Potential Biological Activities
While no specific biological activity data for 2-(7-octyn-1-yl)-1H-isoindole-1,3-dione has been reported in the literature, the phthalimide scaffold is known to be a "privileged structure" in medicinal chemistry, with derivatives exhibiting a broad range of biological activities.
Anti-inflammatory Activity
Phthalimide derivatives have been extensively studied for their anti-inflammatory properties.[12][13][14][15][16] They can modulate the inflammatory response through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes.
Representative Anti-inflammatory Activity of Phthalimide Derivatives:
| Compound | Assay | IC₅₀ / % Inhibition | Reference |
| Phthalimide-Triazole Derivative 3b | Carrageenan-induced paw edema in mice | 69% inhibition | [13] |
| Phthalimide-Triazole Derivative 5c | Carrageenan-induced paw edema in mice | 56.2% inhibition | [13] |
| Phthalimide Analog IIh | LPS-stimulated NO production in RAW264.7 cells | IC₅₀ = 8.7 µg/mL | [14] |
| N-phenyl-phthalimide derivatives | TNF-α production in LPS-acute lung inflammatory model | Inhibition of TNF-α | [15] |
Note: This data is for related phthalimide derivatives and not for 2-(7-octyn-1-yl)-1H-isoindole-1,3-dione. It is provided for contextual purposes.
Potential Signaling Pathway Modulation (Inferred):
Phthalimide derivatives have been shown to modulate the NF-κB signaling pathway, a key regulator of inflammation.
Caption: Inferred inhibitory effect of phthalimide derivatives on the NF-κB signaling pathway.
Cytotoxic Activity
Various phthalimide derivatives have demonstrated cytotoxic effects against a range of cancer cell lines.[17][18][19][20][21][22][23][24] The mechanism of action can vary, but often involves the induction of apoptosis and cell cycle arrest.
Representative Cytotoxic Activity of Phthalimide Derivatives:
| Compound | Cell Line | IC₅₀ | Reference |
| Phthalimide Derivative 4 | Sarcoma 180 | 47.6 µM | [18][19] |
| Phthalimide Derivative 4 | B-16/F-10 (melanoma) | 119.7 µM | [18][19] |
| Isoindole-1,3-dione Derivative 7 | A549 (lung cancer) | 19.41 µM | [23] |
| N-benzylisoindole-1,3-dione 3 | A549-Luc (lung cancer) | 114.25 µM | [22] |
| N-benzylisoindole-1,3-dione 4 | A549-Luc (lung cancer) | 116.26 µM | [22] |
Note: This data is for related phthalimide and isoindole-1,3-dione derivatives and not for 2-(7-octyn-1-yl)-1H-isoindole-1,3-dione. It is provided for contextual purposes.
Potential Signaling Pathway Modulation (Inferred):
The cytotoxic effects of some bioactive molecules are mediated through the induction of apoptosis, which can involve the p53 and Bcl-2 family of proteins, leading to the activation of caspases.
Caption: Inferred pro-apoptotic mechanism of action for cytotoxic phthalimide derivatives.
Conclusion
2-(7-Octyn-1-yl)-1H-isoindole-1,3-dione is a versatile chemical entity with significant potential in both medicinal chemistry and chemical biology. Its phthalimide core suggests a range of possible biological activities, including anti-inflammatory and cytotoxic effects, warranting further investigation. The presence of a terminal alkyne makes it a readily available tool for "click chemistry," enabling its use in the construction of complex molecular architectures and for the labeling and tracking of biomolecules. This guide provides a foundational understanding of this compound, offering plausible synthetic routes and highlighting its potential applications, thereby serving as a valuable resource for researchers in the field. Further experimental validation of its synthesis and biological properties is encouraged to fully unlock its potential.
References
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- 2. researchgate.net [researchgate.net]
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- 14. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and antiinflammatory activity of novel phthalimide derivatives, structurally related to thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 22. acikerisim.aksaray.edu.tr [acikerisim.aksaray.edu.tr]
- 23. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Design of molecular hybrids of phthalimide-triazole agents with potent selective MCF-7/HepG2 cytotoxicity: Synthesis, EGFR inhibitory effect, and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
